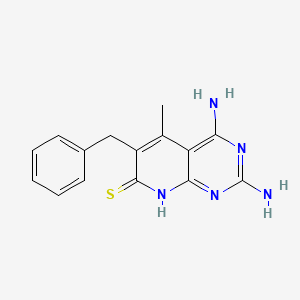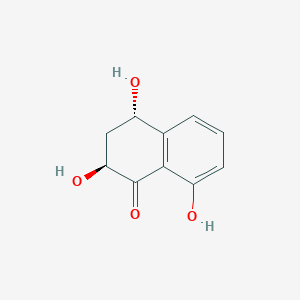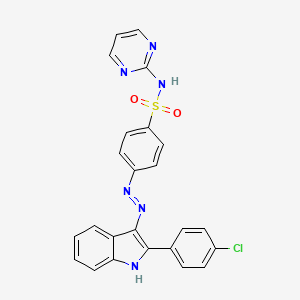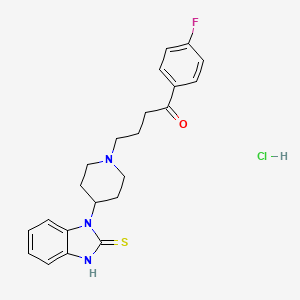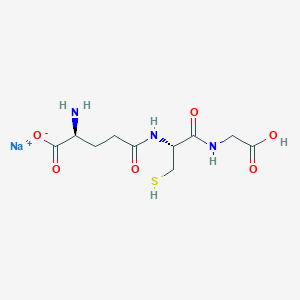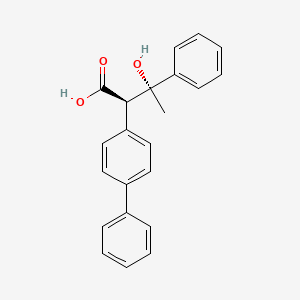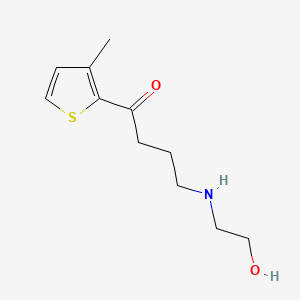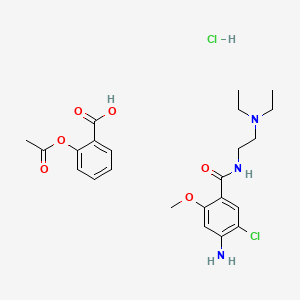
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate is a chemical compound with a complex structure that includes a cyclopentyl group attached to a phenyl ring, an isopropylamino group, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopentylphenyl Intermediate: This step involves the reaction of cyclopentyl bromide with phenyl magnesium bromide (Grignard reagent) to form 4-cyclopentylphenyl magnesium bromide.
Addition of Isopropylamine: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Hydrogenation and Maleate Formation: The final step involves the hydrogenation of the intermediate to form the ethanol group, followed by the addition of maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different substituents at the isopropylamino group
Scientific Research Applications
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Cyclopentylphenyl)-2-(isopropylamino)ethanol hydrogen maleate can be compared with similar compounds to highlight its uniqueness:
1-(4-Cyclopentylphenyl)-2-(methylamino)ethanol: Similar structure but with a methylamino group instead of an isopropylamino group.
1-(4-Cyclopentylphenyl)-2-(ethylamino)ethanol: Contains an ethylamino group, leading to different chemical and biological properties.
1-(4-Cyclopentylphenyl)-2-(propylamino)ethanol: Features a propylamino group, which affects its reactivity and applications.
Properties
CAS No. |
85689-83-4 |
|---|---|
Molecular Formula |
C20H29NO5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[(4-cyclopentylphenyl)methoxymethyl]propan-2-amine |
InChI |
InChI=1S/C16H25NO.C4H4O4/c1-13(2)17-12-18-11-14-7-9-16(10-8-14)15-5-3-4-6-15;5-3(6)1-2-4(7)8/h7-10,13,15,17H,3-6,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
NDJXJNKNXUWHTE-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C)NCOCC1=CC=C(C=C1)C2CCCC2.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)NCOCC1=CC=C(C=C1)C2CCCC2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



